molecular formula C19H20BrF3N6O2 B10965975 4-bromo-1-methyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

4-bromo-1-methyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10965975
M. Wt: 501.3 g/mol
InChI Key: LDQKXUZMFIPGSA-UHFFFAOYSA-N
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Description

4-BROMO-1-METHYL-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a bromine atom, a trifluoromethyl group, and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1-METHYL-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the bromine atom: This is often done via bromination reactions using reagents like N-bromosuccinimide (NBS).

    Attachment of the trifluoromethyl group: This can be accomplished through trifluoromethylation reactions, often involving reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the pyrazole ring: This involves cyclization reactions, typically using hydrazine derivatives.

    Final coupling steps: The morpholinoethyl group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions can target the nitro groups if present in intermediates.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. The presence of the trifluoromethyl group often enhances the biological activity of these derivatives.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic effects. They are explored as candidates for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 4-BROMO-1-METHYL-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The morpholinoethyl group can interact with various receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methylpyrazole: A simpler compound with similar bromine and pyrazole features.

    1-Methyl-4-bromo-1H-pyrazole: Another related compound with a similar core structure.

    4-Bromo-N-methylaniline: Shares the bromine and aromatic features but lacks the complex structure of the target compound.

Uniqueness

What sets 4-BROMO-1-METHYL-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE apart is its combination of multiple functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H20BrF3N6O2

Molecular Weight

501.3 g/mol

IUPAC Name

4-bromo-2-methyl-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H20BrF3N6O2/c1-27-15(14(20)16(26-27)19(21,22)23)17(30)25-18-24-12-4-2-3-5-13(12)29(18)7-6-28-8-10-31-11-9-28/h2-5H,6-11H2,1H3,(H,24,25,30)

InChI Key

LDQKXUZMFIPGSA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)Br)C(=O)NC2=NC3=CC=CC=C3N2CCN4CCOCC4

Origin of Product

United States

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